N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-N-phenyl-propanamide
Overview
Description
N-(3-ethylindole) Norfentanyl is an analytical reference standard that is structurally similar to known opioids. It is regulated as a Schedule I compound in the United States and is primarily used for research and forensic applications . This compound is a derivative of norfentanyl, which is an inactive synthetic opioid analgesic drug precursor .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to known opioids, it can be anticipated that N-(3-Ethylindole) norfentanyl may interact with various enzymes, proteins, and other biomolecules in a manner similar to these opioids .
Cellular Effects
Given its structural similarity to known opioids, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other opioids .
Dosage Effects in Animal Models
There is currently no available information on how the effects of N-(3-Ethylindole) norfentanyl vary with different dosages in animal models . Future studies could provide valuable insights into any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Considering the well-characterized metabolism of the pharmaceutically used opioid fentanyl, the metabolism of N-(3-Ethylindole) norfentanyl can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .
Preparation Methods
The synthesis of N-(3-ethylindole) Norfentanyl involves several steps, including the introduction of the 3-ethylindole moiety to the norfentanyl structure. The synthetic route typically involves the following steps:
Formation of the indole ring: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Ethylation: The indole ring is then ethylated at the 3-position using an ethylating agent such as ethyl iodide.
Coupling with norfentanyl: The ethylated indole is then coupled with norfentanyl through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
N-(3-ethylindole) Norfentanyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-ethylindole) Norfentanyl is primarily used in scientific research for the following applications:
Forensic Chemistry: It is used as a reference standard in forensic laboratories for the identification and quantification of fentanyl analogues in biological samples.
Analytical Chemistry: The compound is used in mass spectrometry and chromatography for the development and validation of analytical methods for detecting synthetic opioids.
Pharmacological Studies: Researchers use N-(3-ethylindole) Norfentanyl to study the pharmacokinetics and metabolism of fentanyl analogues in biological systems.
Mechanism of Action
N-(3-ethylindole) Norfentanyl exerts its effects by interacting with opioid receptors in the central nervous system. The compound binds to the mu-opioid receptor, leading to the inhibition of neurotransmitter release and the modulation of pain signals. The molecular targets and pathways involved in its mechanism of action are similar to those of other fentanyl analogues .
Comparison with Similar Compounds
N-(3-ethylindole) Norfentanyl is unique due to the presence of the 3-ethylindole moiety, which distinguishes it from other fentanyl analogues. Similar compounds include:
Norfentanyl: The parent compound, which lacks the 3-ethylindole moiety.
Acetylfentanyl: Another fentanyl analogue with an acetyl group instead of the 3-ethylindole moiety.
These compounds share structural similarities but differ in their pharmacological effects and applications.
Properties
IUPAC Name |
N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-2-24(28)27(20-8-4-3-5-9-20)21-13-16-26(17-14-21)15-12-19-18-25-23-11-7-6-10-22(19)23/h3-11,18,21,25H,2,12-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCNDCSHLUGKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801037105 | |
Record name | N-(3-Ethylindole) norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58399-46-5 | |
Record name | N-(3-Ethylindole) norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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